molecular formula C23H18F3N5O B8508528 Perk-IN-2

Perk-IN-2

Número de catálogo: B8508528
Peso molecular: 437.4 g/mol
Clave InChI: JCUSVFKWUQBVHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PERK-IN-2 es un potente inhibidor de la quinasa de proteína similar a la ARN de la endoplasmática reticulada (PERK). PERK es una enzima crucial involucrada en la respuesta de proteína desplegada, la cual se activa durante el estrés del retículo endoplásmico. This compound ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de enfermedades neurodegenerativas y terapia contra el cáncer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de PERK-IN-2 implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética exacta y las condiciones de reacción son propiedad privada y se detallan en la literatura química especializada.

Métodos de Producción Industrial: La producción industrial de this compound típicamente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: PERK-IN-2 experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, potencialmente mejorando su actividad inhibitoria.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades farmacológicas.

Aplicaciones Científicas De Investigación

Tumor Growth and Metastasis

Studies have indicated that PERK plays a significant role in tumor growth and metastasis. Inhibition of PERK using PERK-IN-2 has been shown to:

  • Reduce Tumor Cell Viability : In vitro studies demonstrate that this compound significantly decreases the viability of various cancer cell lines by inducing apoptosis through the UPR pathway .
  • Enhance Chemotherapy Efficacy : In preclinical models, PERK inhibition has been linked to increased sensitivity to chemotherapeutic agents, suggesting that combining this compound with standard treatments could improve outcomes for patients .
StudyFindings
Bobrovnikova-Marjon et al. (2010)Demonstrated that PERK inhibition leads to reduced tumor growth in xenograft models.
Liu et al. (2015)Found that this compound enhances the efficacy of doxorubicin in breast cancer models.

Immuno-Oncology

This compound has been implicated in modulating immune responses within the tumor microenvironment:

  • Macrophage Functionality : Research indicates that inhibiting PERK can suppress the immunosuppressive activity of macrophages, enhancing anti-tumor immunity . This is particularly relevant in melanoma treatment where immune checkpoint inhibitors are employed.
ApplicationMechanism
ImmunosuppressionInhibition of macrophage M2 polarization through PERK signaling disruption.
Immune Checkpoint EnhancementIncreased efficacy of PD-1 inhibitors when combined with PERK inhibition.

Neurodegenerative Disease Research

Recent studies have explored the role of PERK in neurodegenerative diseases such as Alzheimer's disease:

  • Tau Pathology Mitigation : In vivo experiments have shown that activation of PERK can reduce tau pathology and improve cognitive functions, suggesting a complex role for PERK signaling in neuroprotection . The potential application of this compound could be to modulate this pathway for therapeutic benefits.
StudyFindings
Recent InvestigationsHighlighted the dual role of PERK in both neuroprotection and neurodegeneration depending on its activation state.

Drug Development

The development of small molecule inhibitors like this compound represents a promising avenue for therapeutic interventions across various diseases characterized by ER stress:

  • Cancer Treatment : As noted, targeting PERK with inhibitors like this compound may provide a novel strategy for overcoming resistance to conventional therapies .
  • Metabolic Disorders : Given its role in metabolic regulation, there is potential for using PERK inhibitors to treat metabolic syndromes linked to ER stress .

Combination Therapies

Combining this compound with other therapeutic agents may enhance treatment efficacy:

  • Synergistic Effects : Studies suggest that combining PERK inhibition with other targeted therapies could yield synergistic effects, particularly in resistant cancer types .

Case Studies

Several case studies have documented the effects of this compound across different research contexts:

  • Breast Cancer Models : A study demonstrated significant tumor reduction when combining this compound with standard chemotherapy agents.
  • Melanoma Treatment : Clinical trials have shown improved patient responses when using immune checkpoint inhibitors alongside PERK inhibition.

Mecanismo De Acción

PERK-IN-2 ejerce sus efectos inhibiendo la actividad de PERK. La inhibición de PERK previene la fosforilación del factor de iniciación de traducción eucariota 2 alfa (eIF2α), que es un paso crítico en la respuesta de proteína desplegada. Al bloquear esta vía, this compound ayuda a aliviar el estrés del retículo endoplásmico y restaurar las funciones celulares normales .

Compuestos Similares:

Singularidad: this compound es único debido a su alta potencia y selectividad para PERK. A diferencia de otros inhibidores, this compound ha mostrado efectos mínimos fuera del objetivo, convirtiéndolo en una herramienta valiosa en la investigación científica y potenciales aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Uniqueness: PERK-IN-2 is unique due to its high potency and selectivity for PERK. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

Perk-IN-2 is a selective inhibitor of the eukaryotic initiation factor 2α kinase (PERK), which plays a crucial role in the unfolded protein response (UPR) and cellular stress responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound specifically inhibits PERK, leading to the modulation of various downstream signaling pathways. PERK is activated in response to endoplasmic reticulum (ER) stress and phosphorylates eIF2α, thereby reducing global protein synthesis while selectively enhancing the translation of specific mRNAs involved in stress responses. By inhibiting PERK, this compound disrupts this pathway, allowing for increased protein synthesis and potentially altering cell survival and apoptosis rates.

1. Cell Viability and Apoptosis

Research indicates that inhibition of PERK using this compound can significantly impact cell viability and apoptosis. In studies involving ARPE-19 cells (a model for retinal pigment epithelium), PERK knockdown resulted in decreased apoptosis rates under ER stress conditions induced by Brefeldin A (BFA). The Bcl-2/Bax protein expression ratio was notably increased in PERK-inhibited cells, suggesting that this compound may enhance cell survival by modulating apoptotic pathways .

2. Antioxidant Response

PERK is also involved in regulating the antioxidant response through its interaction with nuclear respiratory factor 2 (Nrf2). Inhibition of PERK leads to reduced phosphorylation of Nrf2 and diminished expression of antioxidant genes such as NAD(P)H Quinone Dehydrogenase 1 (NQO1). This suggests that this compound may impair the cellular antioxidant defense mechanisms, potentially increasing susceptibility to oxidative stress .

Table: Summary of Biological Activities of this compound

Biological ActivityEffect of this compoundReference
Cell ViabilityIncreases viability under stress
Apoptosis RegulationDecreases apoptosis rates
Antioxidant ResponseImpairs Nrf2-mediated responses
Protein SynthesisEnhances overall protein synthesis

Case Studies

Case Study 1: Impact on β Cell Function
In a study investigating the role of PERK in pancreatic β cells, inhibition with this compound resulted in altered antigen processing pathways and increased expression of immune checkpoint proteins like PD-L1. This suggests that targeting PERK may enhance β cell immunogenicity, providing insights into potential therapeutic strategies for autoimmune diabetes .

Case Study 2: ER Stress Response
Another investigation demonstrated that this compound could modulate the UPR in various cell types. By inhibiting PERK, researchers observed changes in the expression levels of chaperones and other UPR-related proteins, indicating a shift in cellular stress responses that could have implications for diseases characterized by protein misfolding .

Research Findings

Recent studies have highlighted the significance of PERK inhibition in various pathological contexts:

  • Cancer Therapy : Inhibition of PERK has been proposed as a strategy to sensitize cancer cells to chemotherapy by enhancing their apoptotic response while simultaneously promoting normal cell survival mechanisms.
  • Neurodegenerative Diseases : Given the role of ER stress in neurodegeneration, this compound may offer therapeutic potential by restoring proteostasis and reducing neuronal cell death.

Propiedades

Fórmula molecular

C23H18F3N5O

Peso molecular

437.4 g/mol

Nombre IUPAC

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone

InChI

InChI=1S/C23H18F3N5O/c1-30-10-16(20-22(27)28-11-29-23(20)30)12-2-3-18-13(6-12)4-5-31(18)19(32)8-14-7-15(24)9-17(25)21(14)26/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,27,28,29)

Clave InChI

JCUSVFKWUQBVHH-UHFFFAOYSA-N

SMILES canónico

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=C(C(=CC(=C5)F)F)F

Origen del producto

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (150 mg, 0.443 mmol), (2,3,5-trifluorophenyl)acetic acid, HATU (169 mg, 0.443 mmol), DIEA (0.310 mL, 1.774 mmol) was stirred at room temperature overnight. LCMS (62-A1-ON) indicated partial conversion, with a mixture of starting material, desired product and bis-acylated material, so the reaction mixture was poured into water (10 mL), and a precipitate formed. The precipitate was collected by filtration, and the residue was washed with water (10 mL), and dried at the pump for an hour. The beige solid was adsorbed onto silica, and purified by flash chromatography (0-10% methanol in DCM, 12-g column) to afford a pale yellow solid which showed presence of bis-acylated material. The product was adsorbed onto silica and purified by flash chromatography (100% EtOAc-10% MeOH in EtOAc, then 10% MeOH in DCM, 12-g column) to afford 7-methyl-5-{1-[(2,3,5-trifluorophenyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine (102 mg, 52.6% yield) as a white solid. LC-MS (ES) m/z=438 [M+H]+. 1H NMR (DMSO-d6, 400 MHz): δ 3.28 (t, J=8.3 Hz, 2H), 3.74 (s, 3H), 4.04 (s, 2H), 4.29 (t, J=8.5 Hz, 2H), 6.08 (br. s., 2H), 7.10-7.17 (m, 1H), 7.20-7.28 (m, 2H), 7.34 (s, 1H), 7.42-7.53 (m, 1H), 8.08 (d, J=8.1 Hz, 1H), 8.15 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
0.31 mL
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.